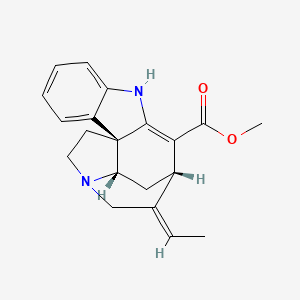

Akuammicine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Akuammicine is a monoterpenoid indole alkaloid with formula C20H22N2O2, isolated from several plant species including Alstonia spatulata, Catharanthus roseus and Vinca major. It has a role as a plant metabolite. It is a methyl ester, a tertiary amino compound, an organic heteropentacyclic compound and a monoterpenoid indole alkaloid. It is a conjugate base of an this compound(1+).

Applications De Recherche Scientifique

Pharmacological Properties

Akuammicine exhibits a range of pharmacological activities, primarily attributed to its interaction with various receptors in the central nervous system. Notably, it acts as a selective agonist for the kappa opioid receptor (κOR) and has shown activity at the mu opioid receptor (µOR). Recent studies have elucidated the structure-activity relationships (SAR) of this compound derivatives, revealing that modifications can significantly enhance receptor selectivity and potency.

Key Pharmacological Activities:

- Opioid Receptor Agonism: this compound is recognized for its ability to activate κOR, which is associated with analgesic effects without the side effects commonly linked to mu opioid receptor activation, such as respiratory depression .

- Antioxidant Activity: Some studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

- Antihypertensive Effects: Historical data indicate that this compound may have antihypertensive properties, although further research is necessary to fully understand this effect .

Synthesis and Derivatives

The synthesis of this compound has been a subject of interest due to its structural complexity and medicinal properties. Various synthetic routes have been developed to produce this compound and its derivatives for research purposes.

Synthesis Highlights:

- Natural Extraction: this compound is primarily extracted from Picralima nitida, where it occurs naturally .

- Chemical Synthesis: Recent advancements have led to the development of synthetic pathways that allow for the production of this compound derivatives with enhanced pharmacological profiles. For instance, modifications at specific positions on the molecule have resulted in compounds with improved potency at κOR .

Case Studies

Several case studies illustrate the therapeutic potential of this compound across different medical fields:

- Pain Management:

- Neurological Disorders:

- Antioxidant Applications:

Propriétés

Numéro CAS |

639-43-0 |

|---|---|

Formule moléculaire |

C20H22N2O2 |

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1 |

Clé InChI |

AGZMFTKKLPHOMT-XLPBPZHDSA-N |

SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

SMILES isomérique |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canonique |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Akuammicine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.